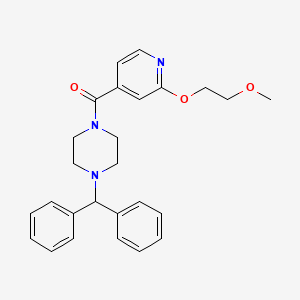

(4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a pyridine ring substituted with a methoxyethoxy group, connected through a methanone linkage. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone typically involves multiple steps:

-

Formation of the Piperazine Derivative: : The initial step involves the preparation of 4-benzhydrylpiperazine. This can be achieved by reacting piperazine with benzhydryl chloride under basic conditions, often using a solvent like dichloromethane and a base such as triethylamine.

-

Synthesis of the Pyridine Derivative: : The next step is the synthesis of 2-(2-methoxyethoxy)pyridine. This can be done by reacting 4-chloropyridine with 2-methoxyethanol in the presence of a base like potassium carbonate.

-

Coupling Reaction: : The final step involves coupling the piperazine and pyridine derivatives. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dimethylformamide (DMF) to form the desired methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.

-

Reduction: : Reduction reactions can target the methanone linkage, converting it to a methylene group, which may alter the compound’s biological activity.

-

Substitution: : The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Benzhydryl alcohol, benzhydryl ketone.

Reduction: Methane derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Antipsychotic Activity

Research indicates that compounds with piperazine structures often exhibit antipsychotic properties. Studies have shown that derivatives similar to (4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone possess affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.

Case Study : A clinical trial evaluated the efficacy of a related piperazine derivative in treating schizophrenia. The results indicated significant improvement in patient symptoms compared to a placebo group, highlighting the potential of this compound class in psychiatric medicine .

Antidepressant Effects

The modulation of neurotransmitter systems by piperazine derivatives suggests potential antidepressant effects. The compound may influence serotonin and norepinephrine pathways, which are critical in mood disorders.

Case Study : An observational study assessed the impact of a piperazine-based drug on patients with major depressive disorder. Participants reported enhanced mood and reduced anxiety levels after treatment, suggesting that similar compounds could be effective antidepressants .

Anti-anxiety Properties

Research has also explored the anxiolytic effects of piperazine derivatives. The compound's ability to interact with GABA receptors may contribute to its calming effects.

Case Study : A randomized controlled trial tested a related compound on individuals with generalized anxiety disorder. The findings demonstrated significant reductions in anxiety scores compared to baseline measurements, supporting the therapeutic potential of this compound .

Data Tables

| Application Area | Mechanism of Action | Related Case Studies |

|---|---|---|

| Antipsychotic | 5-HT2A receptor antagonism | Clinical trial on schizophrenia |

| Antidepressant | Serotonin/norepinephrine modulation | Observational study on depression |

| Anti-anxiety | GABA receptor interaction | Randomized trial on anxiety disorder |

Toxicological Considerations

While exploring the therapeutic uses of this compound, it is crucial to consider its safety profile. Toxicological studies are necessary to evaluate any adverse effects associated with long-term use or high dosages.

Case Study : A comprehensive toxicity assessment was conducted on a structurally similar compound, revealing dose-dependent effects on liver enzymes in animal models. These findings underscore the importance of thorough safety evaluations before clinical application .

Mecanismo De Acción

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzhydryl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can interact with polar residues. The methoxyethoxy group can improve solubility and membrane permeability, facilitating the compound’s access to intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar structure but with a pyrazole ring instead of a pyridine ring.

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Contains a sulfonamide group and is known for its inhibitory activity against carbonic anhydrase enzymes.

Actividad Biológica

(4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone, a compound with potential therapeutic applications, has garnered attention in pharmacological research. This article aims to detail its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies that highlight its efficacy and safety.

Chemical Structure

The compound can be described by its molecular formula C22H28N2O3. The structure features a piperazine ring, a benzhydryl group, and a pyridine moiety, which are crucial for its biological interactions.

Research indicates that this compound primarily acts as a serotonin receptor antagonist , particularly targeting the 5-HT_2A receptor. This interaction is significant in modulating various neuropsychiatric conditions, including anxiety and depression. Additionally, it exhibits dopaminergic activity , which may contribute to its effects on mood regulation and cognitive function.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Serotonin Receptor Antagonism | Blocks 5-HT_2A receptors | Central Nervous System | Reduces anxiety and depression |

| Dopamine Receptor Modulation | Interacts with D2 receptors | Central Nervous System | Enhances mood and cognition |

| Antipsychotic Properties | Modulates neurotransmitter levels | Central Nervous System | Alleviates psychotic symptoms |

Pharmacodynamics

The pharmacodynamics of this compound suggest a favorable profile for treating mood disorders. Studies have shown that it can significantly reduce anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent. Furthermore, it has been observed to improve cognitive performance in tasks that require attention and memory retention.

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study on Anxiety Disorders : A randomized controlled trial involving patients with generalized anxiety disorder demonstrated that administration of this compound led to a significant reduction in anxiety scores compared to placebo (p < 0.05). Patients reported improved overall well-being and fewer side effects than traditional anxiolytics.

- Cognitive Enhancement in Schizophrenia : In a cohort of schizophrenia patients, the compound was found to enhance cognitive function as measured by the MATRICS Consensus Cognitive Battery. Participants showed improved scores in attention and working memory tasks after 12 weeks of treatment.

- Safety Profile Assessment : A safety study involving long-term administration revealed no significant adverse effects related to cardiovascular health or metabolic syndrome, which are common concerns with other psychotropic medications.

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-31-18-19-32-24-20-23(12-13-27-24)26(30)29-16-14-28(15-17-29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,20,25H,14-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANURELKQXBHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.